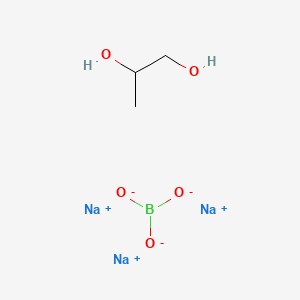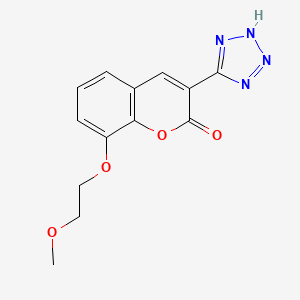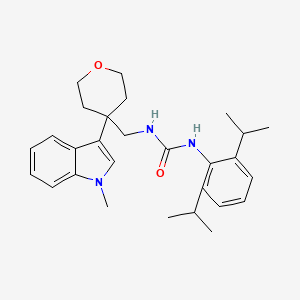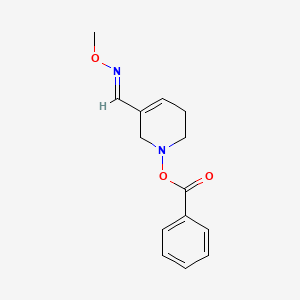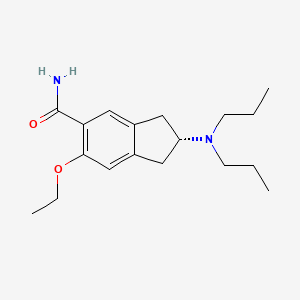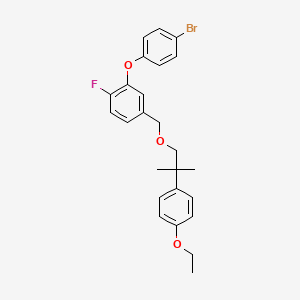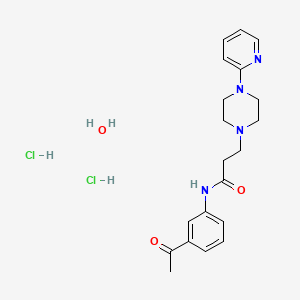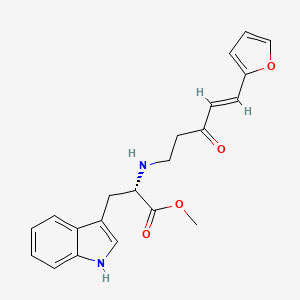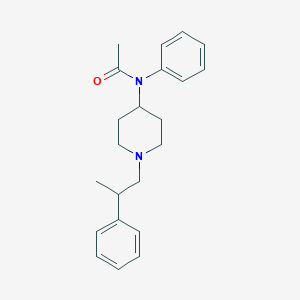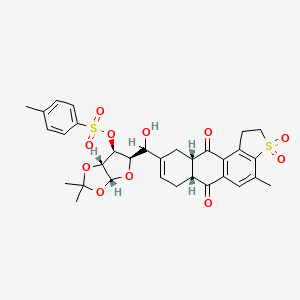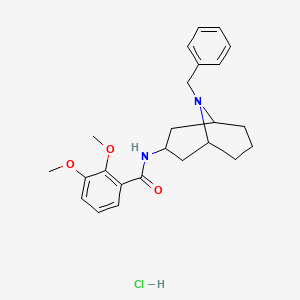
exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride is a synthetic compound belonging to the class of benzamide derivatives. This compound is characterized by its complex bicyclic structure, which includes a benzyl group and a dimethoxyphenyl moiety.
Preparation Methods
The synthesis of exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride involves several steps:
Formation of the 8-azabicyclo[3.2.1]octane scaffold: This is achieved through enantioselective construction methods, often starting from acyclic precursors that contain the necessary stereochemical information.
Introduction of the benzyl group: This step typically involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the dimethoxyphenyl moiety: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, to introduce the dimethoxyphenyl group onto the bicyclic scaffold.
Formation of the benzamide linkage: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide linkage, followed by conversion to the hydrochloride salt.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethoxyphenyl positions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride has been explored for various scientific research applications:
Medicinal Chemistry: It has been investigated as a potential neuroleptic agent due to its structural similarity to other benzamide derivatives with known antipsychotic activity.
Biological Studies: The compound has been used in studies to understand the structure-activity relationships of benzamide derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound to probe the mechanisms of action of benzamide-based drugs and to identify new therapeutic targets.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets in the brain. It is believed to act as an antagonist at dopamine receptors, particularly the D2 receptor, which is implicated in the regulation of mood and behavior. By blocking these receptors, the compound may help to alleviate symptoms of psychosis and other neuropsychiatric disorders .
Comparison with Similar Compounds
Similar compounds to exo-2,3-Dimethoxy-N-(9-benzyl-9-azabicyclo(3.2.1.)non-3-yl)benzamide hydrochloride include:
Sulpiride: Another benzamide derivative used as an antipsychotic, with a simpler structure lacking the bicyclic scaffold.
Amisulpride: A benzamide antipsychotic with a similar mechanism of action but different substituents on the benzamide core.
The uniqueness of this compound lies in its complex bicyclic structure, which may confer distinct pharmacological properties compared to simpler benzamide derivatives .
Properties
CAS No. |
83130-84-1 |
|---|---|
Molecular Formula |
C24H31ClN2O3 |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl)-2,3-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C24H30N2O3.ClH/c1-28-22-13-7-12-21(23(22)29-2)24(27)25-18-14-19-10-6-11-20(15-18)26(19)16-17-8-4-3-5-9-17;/h3-5,7-9,12-13,18-20H,6,10-11,14-16H2,1-2H3,(H,25,27);1H |
InChI Key |
KZZHWSWDXWEEON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCCC(C2)N3CC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


